Home > Products > Building Blocks P17532 > 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride
6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride - 1354543-65-9

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

Catalog Number: EVT-1715864
CAS Number: 1354543-65-9
Molecular Formula: C13H19Cl2N3O
Molecular Weight: 304.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds with a wide range of applications in scientific research, particularly in medicinal chemistry and materials science. The core structure consists of a benzene ring fused to an imidazole ring. The presence of various substituents on these rings influences the physicochemical properties and biological activity of benzimidazole derivatives, making them attractive targets for research. []

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

  • Compound Description: ZSTK474 is a pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It exhibits significant potency against all three class Ia PI 3-kinase enzymes (p110α, p110β, and p110δ), as well as against two mutant forms of the p110α isoform (H1047R and E545K). [] This compound has shown dramatic reduction of cancer growth in vivo against a U87MG human glioblastoma tumor xenograft model in mice. []
  • Relevance: Both ZSTK474 and 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride share the benzimidazole core as their central structural feature. [] This shared core makes them structurally related, even though ZSTK474 contains additional substituents and functional groups.

6-Amino-4-methoxy analogue of ZSTK474

  • Compound Description: This analogue of ZSTK474 displays a greater than 1000-fold potency enhancement over the corresponding 6-aza-4-methoxy analogue against all three class Ia PI 3-kinase enzymes (p110α, p110β, and p110δ). [] It also exhibits significant potency against two mutant forms of the p110α isoform (H1047R and E545K). []
  • Relevance: This compound is a derivative of ZSTK474, which itself is already structurally related to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride due to the shared benzimidazole core. [] Therefore, the 6-amino-4-methoxy analogue also shares this structural relationship by extension.

2-[3-(1H-Imidazol-4-ylmethyl)piperidin-1-yl]-1H-benzimidazole

  • Compound Description: This compound is a chiral H3-antagonist. [] Its enantiomers can be discriminated using diastereomeric salts with optically pure (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). []
  • Relevance: This compound is very similar to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride in structure. [] Both compounds possess a benzimidazole core linked to a piperidine ring, which is further substituted with an imidazole group. The only difference lies in the position of the imidazole substituent on the piperidine ring and the presence of the methoxy group in the target compound.

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

  • Compound Description: This compound is a chalcone derivative characterized by a benzimidazole fragment linked to a 3-ethoxyphenyl group via a methoxy bridge. [] The molecule also features a 4-bromophenyl group connected to the chalcone core. []
  • Relevance: Similar to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride, this compound features a benzimidazole moiety. [] Additionally, both compounds have a methoxy group linked to the benzimidazole core, although the overall structures differ considerably due to the presence of the chalcone motif and additional substituents in the related compound.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. [] It exhibits improved ADME properties compared to its lead compound, BMS-536924, and presents a low risk for drug-drug interactions. []
  • Relevance: This compound and 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride are both members of the benzimidazole class of compounds. [] Both contain a benzimidazole core linked to a piperidine ring, although BMS-695735 features a more complex structure with various substituents and functional groups.

3-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole (5a)

  • Compound Description: 5a is a β-carboline-benzimidazole derivative with potent telomeric G-quadruplex DNA stabilization activity. [] It exhibits telomerase inhibition and anticancer activity, inducing cell cycle arrest at the sub-G1 phase and apoptosis in cancer cells. []
Overview

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N3OC_{13}H_{18}Cl_2N_3O. It is a derivative of benzimidazole, a significant heterocyclic compound known for its diverse biological activities. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, where it serves as a building block for synthesizing more complex molecules and studying enzyme inhibition and receptor binding .

Source and Classification

The compound is classified under the category of benzimidazole derivatives, which are recognized for their pharmacological potential. Benzimidazole itself is often referred to as a "privileged structure" in medicinal chemistry due to its association with various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound's IUPAC name is 6-methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride, and it is cataloged under CAS Number 1354543-65-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride typically involves the reaction of 6-methoxy-1H-benzimidazole with piperidine. The reaction is generally conducted in a suitable solvent like ethanol or methanol, often utilizing a catalyst such as palladium on carbon. The reaction conditions include heating the mixture to approximately 80–100°C for several hours to ensure complete conversion of starting materials into the desired product .

In an industrial context, the synthesis process is optimized for higher yields and purity. This may involve additional purification steps such as recrystallization or chromatography to isolate the final product effectively.

Major Products Formed

During synthesis, various by-products may be formed depending on the reaction conditions:

  • Oxidation Products: N-oxides of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole.
  • Reduction Products: Amine derivatives.
  • Substitution Products: Various substituted benzimidazole derivatives based on the nucleophile used in the reaction.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride features a benzimidazole core fused with a piperidine ring. The presence of a methoxy group at the 6-position enhances its solubility and biological activity.

Key structural data includes:

  • Molecular Formula: C13H18Cl2N3OC_{13}H_{18}Cl_2N_3O
  • InChI Key: FQJXFXOZULJSNA-UHFFFAOYSA-N
  • InChI: InChI=1S/C13H17N3O.2ClH/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9;;/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16);2*1H .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride can be explored through various reactions typical for benzimidazole derivatives. These include:

  1. Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
  2. Oxidation Reactions: The compound can undergo oxidation to form N-Oxides.
  3. Reduction Reactions: Reduction can yield various amine derivatives.

These reactions are pivotal in modifying the compound for specific applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action for 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it modulates their activity, which can lead to various pharmacological effects depending on the nature of the target and the biological context. This interaction is crucial for its applications in enzyme inhibition studies and receptor binding assays .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Chemical properties relevant to this compound include:

  1. Solubility: Soluble in polar solvents such as water and alcohols.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory applications in research settings .

Applications

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride has several scientific applications:

  1. Chemistry Research: Used as a building block for synthesizing more complex organic molecules.
  2. Biological Studies: Investigated for its potential role in enzyme inhibition and receptor binding studies.
  3. Material Science: Explored for developing new materials or as catalysts in chemical reactions.

Its diverse applications underscore its significance in both academic research and industrial contexts .

Introduction to Benzimidazole-Based Therapeutics

Historical Evolution of Benzimidazole Pharmacophores in Medicinal Chemistry

The benzimidazole nucleus—a fusion of benzene and imidazole rings—emerged as a critical pharmacophore following the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B₁₂ (cobalamin) [1]. This revelation in the 1940s spurred extensive research into benzimidazole’s biological potential. By the late 20th century, derivatives like thiabendazole (anthelmintic) and omeprazole (proton-pump inhibitor) had achieved clinical success, establishing benzimidazoles as versatile therapeutic agents. Recent decades have seen exponential growth in novel benzimidazole synthesis, driven by their efficacy against diverse pathologies, including infectious diseases, cancers, and cardiovascular disorders. Over 200 patents filed between 2012–2021 highlight sustained innovation, particularly in oncology (e.g., TRPC6 inhibitors) and anti-infectives (e.g., Mycobacterium tuberculosis inhibitors) [1].

Table 1: Clinically Approved Benzimidazole-Based Drugs

Drug NameTherapeutic ClassKey Indication
AlbendazoleAnthelminticParasitic infections
OmeprazoleProton-pump inhibitorGastroesophageal reflux
TelmisartanAngiotensin II receptor blockerHypertension
Candesartan cilexetilAntihypertensiveCardiovascular disease

Structural Privileges of Benzimidazole Derivatives in Drug Design

Benzimidazole is termed a "privileged scaffold" due to its capacity to bind diverse biological targets through strategic substitutions. Its structural features enable multifaceted interactions:

  • Bioisosteric Mimicry: The core mimics purine nucleobases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism. This allows derivatives to inhibit DNA/RNA synthesis in pathogens or cancer cells [1].
  • Tautomeric Flexibility: Benzimidazole exists in a dynamic equilibrium between 1H- and 3H-tautomers, enhancing adaptability to binding pockets. For instance, antiviral activity of enviradine relies on this tautomerism for optimal target engagement [1].
  • Modifiable Sites: Positions C-2, N-1, and C-5/C-6 tolerate diverse functional groups (e.g., alkyl, aryl, heterocycles), enabling precise tuning of pharmacokinetic properties. Omeprazole’s methoxy and pyridyl substitutions exemplify this, balancing lipophilicity (LogP ~2.0) and solubility for oral bioavailability [1] [4]. Fluorine incorporation, a key bioisosteric strategy, further optimizes target affinity—e.g., fluorinated benzimidazoles show 50-fold enhanced potency as HIV-1 attachment inhibitors [4].

Rationale for Piperidine Substitution in Benzimidazole Scaffolds

Piperidine integration at benzimidazole’s C-2 position exploits conformational and electronic synergies to enhance bioactivity:

  • Spatiotemporal Optimization: Piperidine’s chair conformation projects substituents into target-specific orientations. In antitubercular agents, 2-piperidin-3-yl-benzimidazoles adopt binding poses that obstruct Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a fatty acid synthesis enzyme essential for bacterial survival [3].
  • Enhanced Permeability: The basic piperidine nitrogen (pKa ~10–11) facilitates salt formation (e.g., dihydrochloride), improving aqueous solubility. For 6-methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride (CAS 1185303-48-3), the hydrochloride salts enable formulations with >10-fold higher dissolution rates than non-ionized analogs [2] [6].
  • Synergistic Pharmacophores: Piperidine mimics structural motifs in established drugs. Antitubercular activity is potentiated when piperidine replaces pyridine in isoniazid-like derivatives, as seen in MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [3]. Similarly, 6-methoxy substitution (as in the subject compound) mirrors electron-donating groups in DNA-intercalating agents, suggesting dual mechanisms against infectious and proliferative diseases [7].

Table 2: Synthetic Intermediates for Piperidine-Benzoimidazole Hybrids

Precursor CompoundKey ReactionBiological Target
1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-oneSchiff base condensationM. tuberculosis InhA
2-[1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamideCyclizationEACP reductase inhibition
6-Methyl-2-piperidin-3-yl-1H-benzimidazoleN-alkylationStructural analog for SAR

Concluding Remarks

The strategic fusion of piperidine with benzimidazole—exemplified by 6-methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride—capitalizes on complementary pharmacophoric privileges. Historical precedents validate benzimidazole’s versatility, while piperidine’s three-dimensional flexibility and basicity address limitations in solubility and target engagement. Ongoing exploration of this hybrid scaffold, particularly against drug-resistant infections and kinase-driven pathologies, holds significant promise for next-generation therapeutics.

Properties

CAS Number

1354543-65-9

Product Name

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

IUPAC Name

6-methoxy-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride

Molecular Formula

C13H19Cl2N3O

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H17N3O.2ClH/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9;;/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16);2*1H

InChI Key

FQJXFXOZULJSNA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.